2,3,5-Trifluoropyridine

Crystallography Materials Science Solid-State Chemistry

2,3,5-Trifluoropyridine (CAS 76469-41-5) is a halogenated heteroaromatic compound belonging to the fluorinated pyridine family. Its molecular structure features three fluorine atoms at the 2, 3, and 5 positions of the pyridine ring, creating a unique electron-deficient aromatic system.

Molecular Formula C5H2F3N
Molecular Weight 133.07 g/mol
CAS No. 76469-41-5
Cat. No. B1273224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,5-Trifluoropyridine
CAS76469-41-5
Molecular FormulaC5H2F3N
Molecular Weight133.07 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1F)F)F
InChIInChI=1S/C5H2F3N/c6-3-1-4(7)5(8)9-2-3/h1-2H
InChIKeyJKVOXNTXYMXDHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,5-Trifluoropyridine (CAS 76469-41-5): A Foundational Fluorinated Pyridine Building Block for Selective Organic Synthesis


2,3,5-Trifluoropyridine (CAS 76469-41-5) is a halogenated heteroaromatic compound belonging to the fluorinated pyridine family [1]. Its molecular structure features three fluorine atoms at the 2, 3, and 5 positions of the pyridine ring, creating a unique electron-deficient aromatic system [2]. This specific substitution pattern distinguishes it from other trifluoropyridine isomers such as 2,4,6-trifluoropyridine (CAS 3512-17-2) and 2,3,6-trifluoropyridine (CAS 3512-18-3), and imparts distinct physical and electronic properties that are critical for applications in pharmaceutical and agrochemical research [3].

Why 2,3,5-Trifluoropyridine (CAS 76469-41-5) Cannot Be Replaced by Other Trifluoropyridine Isomers in Critical Research Applications


Fluorinated pyridine isomers are not interchangeable due to the profound impact of fluorine substitution patterns on molecular electronics, reactivity, and solid-state packing [1]. The specific 2,3,5-substitution pattern in 2,3,5-trifluoropyridine creates a unique electronic environment that differs substantially from isomers like 2,4,6-trifluoropyridine (CAS 3512-17-2) or 2,3,6-trifluoropyridine (CAS 3512-18-3). For example, the predicted pKa of 2,3,5-trifluoropyridine is -5.28 ± 0.20 , compared to -7.23 ± 0.10 for the 2,4,6-isomer , reflecting a measurable difference in basicity and electron density at the nitrogen atom. These electronic differences translate into distinct regioselectivity in nucleophilic aromatic substitution (SNAr) reactions, where the 2,3,5-pattern can direct nucleophilic attack differently than other isomers [2]. Consequently, substituting one trifluoropyridine isomer for another can derail synthetic pathways, alter pharmacokinetic properties in drug candidates, and compromise material performance characteristics [3].

Quantitative Differentiation Evidence: 2,3,5-Trifluoropyridine (CAS 76469-41-5) vs. Key Comparators


Crystal Packing and Solid-State Behavior: 2,3,5-Trifluoropyridine Exhibits Unique Parallel Molecular Arrangement

In a comparative crystallographic study, 2,3,5-trifluoropyridine displayed a distinct parallel arrangement of molecules in its crystal lattice, contrasting with the herringbone packing of less fluorinated analogs and the edge-to-face packing of pentafluoropyridine [1]. This parallel packing motif is a specific characteristic of the 2,3,5-substitution pattern, as determined by X-ray diffraction analysis [2]. The study quantified intermolecular interaction energies using ab initio calculations (MP2/6-311G(d,p)), confirming that the 2,3,5-isomer's crystal structure is stabilized by weak attractive F···F interactions, whereas the pentafluorinated compound exhibited repulsive F···F interactions [3]. This demonstrates that the 2,3,5-trifluoropyridine crystal lattice is energetically distinct from other fluorinated pyridines.

Crystallography Materials Science Solid-State Chemistry

Acidity Constant (pKa): 2,3,5-Trifluoropyridine is Significantly More Basic than the 2,4,6-Isomer

The predicted pKa of 2,3,5-trifluoropyridine is -5.28 ± 0.20 , while the predicted pKa of 2,4,6-trifluoropyridine is -7.23 ± 0.10 . This represents a nearly 100-fold difference in basicity (ΔpKa ≈ 1.95), with the 2,3,5-isomer being substantially more basic. The pKa values are computed based on the pyridine nitrogen's protonation equilibrium, reflecting the electron-withdrawing influence of fluorine atoms at specific positions. The 2,3,5-substitution pattern results in less electron withdrawal from the nitrogen compared to the symmetric 2,4,6-pattern, leading to higher basicity [1].

Physical Organic Chemistry Medicinal Chemistry Drug Design

Hydrodefluorination Selectivity: 2,3,5-Trifluoropyridine Forms as a Major Product from 2,3,5,6-Tetrafluoropyridine

In a catalytic hydrodefluorination study, 2,3,5,6-tetrafluoropyridine was reacted with a rhodium catalyst and triethylsilane (HSiEt3) . The reaction yielded a mixture of partially fluorinated pyridines: 2,3,5-trifluoropyridine (24%), 2,3,6-trifluoropyridine (7%), 3,5-difluoropyridine (15%), and 2,5-difluoropyridine (2%) . This demonstrates that under these conditions, the 2,3,5-trifluoropyridine isomer is formed with significantly higher selectivity (24%) compared to the 2,3,6-isomer (7%), a more than 3-fold difference . The selectivity arises from the regioselective cleavage of a specific C-F bond in the tetrafluoropyridine precursor, highlighting the kinetic and thermodynamic preference for the 2,3,5-substitution pattern .

Organofluorine Chemistry Catalysis Synthetic Methodology

Synthesis from Pentafluoropyridine: 2,3,5-Trifluoropyridine is a Primary Product of Direct Reduction

Direct reduction of pentafluoropyridine with lithium aluminium hydride (LiAlH₄) yields 2,3,5-trifluoropyridine as a major product [1]. This reaction proceeds via hydride attack at the 4-position of pentafluoropyridine, leading to selective defluorination and formation of the 2,3,5-trifluoro derivative [2]. In contrast, other reduction methods or nucleophiles can yield different isomer distributions [3]. This synthetic pathway highlights the unique electronic environment created by the 2,3,5-fluorine pattern, which stabilizes the intermediate and directs the reaction outcome [4].

Organofluorine Chemistry Synthetic Methodology Metal Hydride Reduction

Refractive Index Distinction: 2,3,5-Trifluoropyridine Exhibits Higher Refractive Index than the 2,4,6-Isomer

The refractive index (n) of 2,3,5-trifluoropyridine is reported as 1.422 , while that of 2,4,6-trifluoropyridine is 1.412 . This difference of 0.010 is significant and can be used to distinguish the two isomers analytically. The higher refractive index of the 2,3,5-isomer is consistent with its greater polarizability due to the asymmetric distribution of fluorine atoms [1].

Physical Properties Quality Control Analytical Chemistry

Key Research and Industrial Application Scenarios for 2,3,5-Trifluoropyridine (CAS 76469-41-5)


Pharmaceutical Intermediates: Constructing Fluorinated Drug Candidates with Enhanced Metabolic Stability

As a fluorinated building block, 2,3,5-trifluoropyridine is employed in the synthesis of drug molecules, particularly those targeting cancer, viral infections, and central nervous system disorders . The introduction of fluorine atoms can significantly improve metabolic stability and membrane permeability of drug candidates . The unique electronic properties arising from the 2,3,5-substitution pattern, including its specific pKa value, can be exploited to fine-tune the physicochemical properties of lead compounds, offering advantages over other isomers in certain medicinal chemistry programs [1].

Agrochemical Synthesis: Key Intermediate for Novel Insecticides and Fungicides

2,3,5-Trifluoropyridine serves as a crucial intermediate in the synthesis of new insecticides and fungicides [2]. Fluorine-containing groups enhance the selectivity of pesticides for target organisms and reduce the risk of environmental residues [3]. The specific fluorine pattern in 2,3,5-trifluoropyridine can influence the biological activity and environmental fate of the final agrochemical product, making it a valuable starting material for developing next-generation crop protection agents .

Materials Science: Monomer for High-Performance Fluorinated Polymers and Functional Materials

As a fluorinated monomer or intermediate, 2,3,5-trifluoropyridine can be used to produce high-performance polymers and functional materials with enhanced thermal stability, chemical resistance, and unique optical properties . The distinct crystal packing behavior of the 2,3,5-isomer, characterized by parallel molecular arrangement, may translate into specific mechanical or optical properties in polymer matrices or liquid crystalline phases, offering potential advantages in electronic and optoelectronic applications [4].

Organofluorine Methodology: Site-Selective Cross-Coupling Reactions

2,3,5-Trifluoropyridine can undergo site-selective Suzuki-Miyaura cross-coupling reactions, enabling the introduction of aryl or heteroaryl groups at specific positions on the pyridine ring [5]. The regioselectivity of these reactions is governed by the electronic effects of the fluorine substituents. The 2,3,5-substitution pattern provides a unique reactivity profile that can be exploited for the synthesis of complex fluorinated pyridine derivatives that are otherwise difficult to access using other trifluoropyridine isomers [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,3,5-Trifluoropyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.